molecular formula C25H34O3 B13844898 [(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13844898
M. Wt: 382.5 g/mol
InChI Key: ONLSZWIVJFDIQJ-LNOKEBROSA-N
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Description

[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The key steps typically include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of ethoxy and ethyl groups: These groups are introduced through alkylation reactions using ethylating agents under controlled conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate can be compared with other cyclopenta[a]phenanthrene derivatives, such as:

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H34O3/c1-5-24-14-12-21-20-11-9-19(27-7-3)16-18(20)8-10-22(21)23(24)13-15-25(24,6-2)28-17(4)26/h2,8,16,20-23H,5,7,9-15H2,1,3-4H3/t20-,21+,22+,23-,24+,25-/m0/s1

InChI Key

ONLSZWIVJFDIQJ-LNOKEBROSA-N

Isomeric SMILES

CC[C@@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)OC(=O)C)OCC

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)OC(=O)C)OCC

Origin of Product

United States

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